N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine
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Overview
Description
N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine typically involves the condensation reaction between 2-aminopyridine and 4-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), ethanol as a solvent.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide: Similar structure with a thiophene ring and a pyridine ring, but with different functional groups.
2-(pyridin-2-yl)pyrimidine: Contains a pyridine ring and a pyrimidine ring, used in medicinal chemistry for its biological activities.
Uniqueness
N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine is unique due to its specific combination of a nitrothiophene moiety and a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
IUPAC Name |
N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-8(10-6-9(7-18-10)15(16)17)13-14-11-4-2-3-5-12-11/h2-7H,1H3,(H,12,14)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAAYJLGUIRGGK-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=N1)C2=CC(=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=N1)/C2=CC(=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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